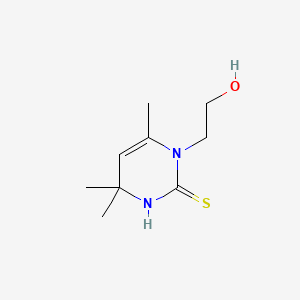
3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of a hydroxyethyl group at the 3-position and three methyl groups at the 4, 6, and 6 positions, along with a thione group at the 2-position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with 4,6,6-trimethyl-2-thioxo-1,2-dihydropyrimidine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione.
Reduction: Formation of 3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thiol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thione group can interact with metal ions or enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate: A compound with similar hydroxyethyl functionality but different core structure.
1,3,5-Tris(2-hydroxyethyl)isocyanurate: A triazine derivative with multiple hydroxyethyl groups.
3-(3-Hydroxyethylamino)quinoline-2,4-diones: Compounds with similar hydroxyethyl and amino functionalities.
Uniqueness
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is unique due to its specific arrangement of functional groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5339-75-3 |
|---|---|
Molekularformel |
C9H16N2OS |
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C9H16N2OS/c1-7-6-9(2,3)10-8(13)11(7)4-5-12/h6,12H,4-5H2,1-3H3,(H,10,13) |
InChI-Schlüssel |
IIFHCKOWECVVIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC(=S)N1CCO)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


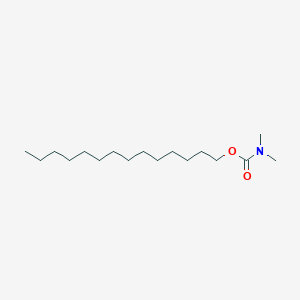
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
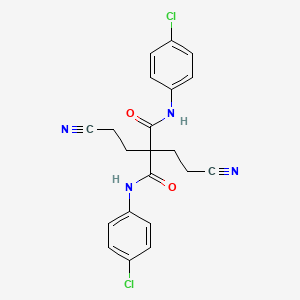
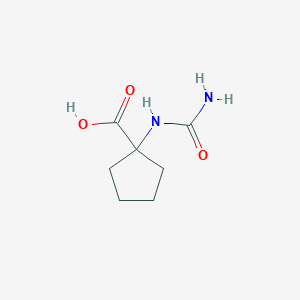
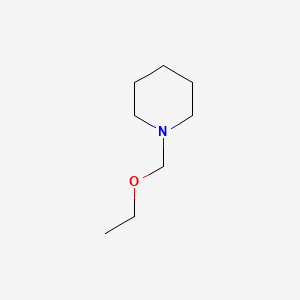
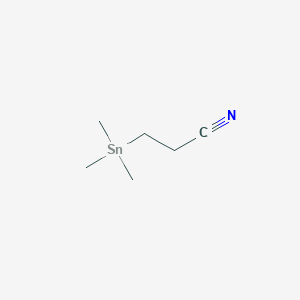
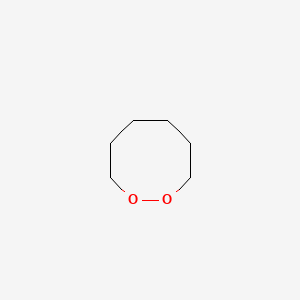
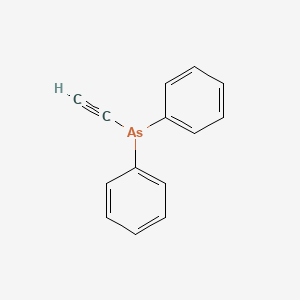
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
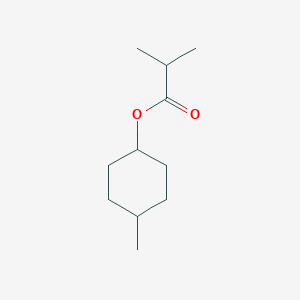


![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
